molecular formula C10H12O2 B094898 Benzyl propionate CAS No. 122-63-4

Benzyl propionate

Cat. No. B094898
CAS RN: 122-63-4
M. Wt: 164.2 g/mol
InChI Key: VHOMAPWVLKRQAZ-UHFFFAOYSA-N
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Description

Benzyl propionate is an aromatic ester known for its fruity odor, commonly found in the composition of some fruits like plums and melons. It is a member of the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), which are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid to generate various esters, including formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters .

Synthesis Analysis

The synthesis of benzyl propionate can be achieved through various methods. One approach involves the esterification of propionic acid with benzyl alcohol using Amberlyst-15 as a catalyst. This process has been optimized using response surface methodology (RSM) to assess the effects of catalyst loading, alcohol-to-acid molar ratio, and reaction temperature on the conversion and yield of the ester . Another method utilizes TiO2/SO4^2- as a catalyst in the presence of cyclohexane as a dehydration agent, achieving an esterification ratio of 88% under optimal conditions10. Additionally, benzyl propionate has been synthesized biocatalytically using immobilized lipases, with Novozym 435 showing the best performance, indicating a promising route for its biotechnological production .

Molecular Structure Analysis

The molecular structure of benzyl propionate comprises a benzyl group attached to a propionate ester function. While the papers provided do not directly analyze the molecular structure of benzyl propionate, they do discuss related structures and reactions, such as the synthesis of benzofuran scaffolds and benzopyrano[2,3-d]pyrimidines , which involve aromatic compounds and ester functionalities that are relevant to the understanding of benzyl propionate's chemical behavior.

Chemical Reactions Analysis

Benzyl propionate can be involved in various chemical reactions due to its ester group. For instance, acylphosphonates, which are related to the acyl group of benzyl propionate, can generate acyl anion equivalents that react with aldehydes to provide cross-benzoin products . Moreover, the palladium-catalyzed addition of arylboronic acids to nitriles, leading to the synthesis of benzofurans , demonstrates the reactivity of aromatic compounds similar to the benzyl group in benzyl propionate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl propionate include its floral and fruity odor, which make it valuable in the perfumery and flavor industries. Its synthesis and use as a fragrance ingredient have been reviewed, summarizing data on its physical properties, acute toxicity, skin irritation, skin sensitization, elicitation, toxicokinetics, and genotoxicity . The safety assessment of benzyl propionate and related fragrance ingredients has been published, ensuring its safe use in various applications .

Scientific Research Applications

  • Perfumery and Flavor Industries : Benzyl propionate is synthesized for use in perfumery and flavor industries due to its appealing scent. Chandane et al. (2017) optimized the synthesis process using Amberlyst-15 as a catalyst, focusing on various process parameters like catalyst loading, alcohol-to-acid molar ratio, and reaction temperature (Chandane, Rathod, Wasewar, & Sonawane, 2017).

  • Biocatalysis : The synthesis of benzyl propionate via biocatalysis has been explored, utilizing immobilized enzymes for esterification. Sá et al. (2018) investigated the use of different immobilized lipases for benzyl propionate synthesis, demonstrating its potential for biotechnological production (Sá, Meneses, Lerin, Araújo, Sayer, & Oliveira, 2018).

  • Fragrance Ingredient Safety : The safety of benzyl propionate as a fragrance ingredient has been evaluated. McGinty, Letizia, and Api (2012) reviewed its toxicological and dermatological aspects, affirming its safety for use in fragrances (McGinty, Letizia, & Api, 2012).

  • Enhanced Biocatalytic Activity : Research by Badgujar and Bhanage (2014) focused on the enhanced biocatalytic activity of lipase immobilized on a biodegradable copolymer support for benzyl propionate synthesis. This approach showed a remarkable enhancement in catalytic activity (Badgujar & Bhanage, 2014).

  • Catalysis Research : Several studies have investigated different catalysts for the efficient synthesis of benzyl propionate. These include solid superacids, ionic liquids, and Brønsted acid task-specific ionic liquids, as demonstrated in works by You-meng (2002), Xue-ping (2006), and Liu Zu-liang (2006), respectively. These studies contribute to understanding the optimal conditions for benzyl propionate synthesis (You-meng, 2002), (Xue-ping, 2006), (Liu Zu-liang, 2006).

Future Directions

Benzyl propionate has a floral jasmine note, distinctively more fruity than the corresponding Acetate . It is used in perfumery for floral, fruity notes and in fruit flavor compositions . The future directions of Benzyl propionate could be in the development of new flavors and fragrances, as well as in the optimization of its synthesis process .

properties

IUPAC Name

benzyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOMAPWVLKRQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4044791
Record name Benzyl propanoate
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Molecular Weight

164.20 g/mol
Source PubChem
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Physical Description

Liquid, colourless liquid with a sweet, fruity-floral odour
Record name Propanoic acid, phenylmethyl ester
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Record name Benzyl propionate
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Record name Benzyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/753/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

220.00 to 222.00 °C. @ 760.00 mm Hg
Record name Benzyl propionate
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Solubility

slightly, insoluble in water; poorly soluble in glycerol, glycols, and mineral oil, miscible at room temperature (in ethanol)
Record name Benzyl propionate
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Record name Benzyl propionate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.028-1.033
Record name Benzyl propionate
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Product Name

Benzyl propionate

CAS RN

122-63-4
Record name Benzyl propionate
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Record name Benzyl propionate
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Record name BENZYL PROPIONATE
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Record name Benzyl propionate
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Record name Benzyl propionate
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Synthesis routes and methods I

Procedure details

A suspension of 3.72 g (0.032 mol) of rac.-2-amino-3-(3-hydroxyphenyl)propanoic acid benzyl ester in 400 mL of ice cold dichloromethane was treated dropwise with 1.9 mL (0.020 mol) of acetic anhydride. Upon completion of the addition, a solution of 3.70 g of sodium carbonate in 30 mL of water was added simultaneously with an additional 1.9 mL of acetic anhydride. After 1 hour, the layers were separated and the organic layer was washed with water. The combined aqueous layers were extracted with dichloromethane and the combined is extracts were washed with brine and dried over magnesium sulfate. Filtration and concentration afforded a residue which was chromatographed on a Waters Prep 500 liquid chromatograph fitted with two silica gel cartridges, eluting with 20% ethyl acetate-hexane to give 8.49 g (84%) of rac.-2-acetamido-3-hydroxyphenyl)propanoic acid benzyl ester as a thick oil.
Name
rac.-2-amino-3-(3-hydroxyphenyl)propanoic acid benzyl ester
Quantity
3.72 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of (S)-2-amino-3-(3′-chloro-biphenyl-4-yl)-propionic acid benzyl ester (10.0 g, 24.9 mmol) in dichloromethane (100 mL) was added triethylamine (10.4 mL, 74.6 mmol) at 0° C. After stirred for 10 min, ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate (9.3 mL, 49.5 mmol) was added at room temperature and stirred for 1 hour. Additional triethylamine (10.4 mL, 74.6 mmol) and ethyl (R)-2-(trifluoromethylsulfonyloxy)propionate (9.3 mL, 49.5 mmol) were added at room temperature and stirred for additional 2 hours. The reaction mixture was washed with H2O and the organic layer was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (EtOAc/heptane) to give (S)-3-(3′-chloro-biphenyl-4-yl)-2-(S)-1-ethoxycarbonyl-ethylamino)-propionic acid benzyl ester. 1H NMR (400 MHz, CDCl3) δ 1.21 (t, 3H, J=7.3 Hz), 1.27 (d, 3H, J=6.8 Hz), 1.89 (bs, 1H), 2.95-3.07 (m, 2H), 3.38 (dd, 1H, J=6.8, 14.8 Hz), 3.69 (dd, 1H, J=7.1, 7.1 Hz), 4.06-4.17 (m, 2H), 5.06 (d, 1H, J=12.1 Hz), 5.12 (d, 1H, J=12.1 Hz), 7.20-7.25 (m, 4H), 7.28-7.34 (m, 4H), 7.35 (dd, 1H, J=7.6, 7.6 Hz), 7.41-7.46 (m, 3H), 7.53 (dd, 1H, J=1.5, 1.5 Hz); MS: m/z (MH+) 466.
Name
(S)-2-amino-3-(3′-chloro-biphenyl-4-yl)-propionic acid benzyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Three
Quantity
9.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The activated esters of type (3) react with alcohols, and also with phenols, thiophenols or mercaptans, to form esters. For example, activated propionic acid and benzyl alcohol in tetrahydrofuran, in the presence of triethylamine, give a very good yield of benzyl propionate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl propionate

Citations

For This Compound
612
Citations
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2012 - Elsevier
… of benzyl propionate when used as a fragrance ingredient is presented. Benzyl propionate is a … Available data for benzyl propionate were evaluated, then summarized, and includes: …
Number of citations: 8 www.sciencedirect.com
B Loubinoux, JL Sinnes, AC O'Sullivan - Journal of the Chemical …, 1995 - pubs.rsc.org
… We propose that during the deprotonation of benzyl propionate 6 the P-keto ester 12 is formed by a Claisen condensation [(c) in Scheme 2) which competes with ester deprotonation [(a) …
Number of citations: 30 pubs.rsc.org
AGA Sá, AC de Meneses, LA Lerin… - Bioprocess and …, 2018 - Springer
… This work aimed for the benzyl propionate synthesis by … Currently, no research had synthesized successfully benzyl propionate … route for benzyl propionate biotechnological production. …
Number of citations: 35 link.springer.com
AC de Meneses, LA Lerin, PHH Araújo, C Sayer… - Bioprocess and …, 2019 - Springer
… effects in the benzyl propionate direct esterification mediated by … as biocatalyst of the benzyl propionate esterification and … catalyst to the benzyl propionate esterification with conversions …
Number of citations: 11 link.springer.com
YW Sheu, CH Tu - Journal of Chemical & Engineering Data, 2006 - ACS Publications
Densities and viscosities for six binary mixtures formed by the flavor esters (ethyl acetoacetate, ethyl isovalerate, methyl benzoate, benzyl acetate, ethyl salicylate, and benzyl propionate…
Number of citations: 54 pubs.acs.org
YW Sheu, CH Tu - Journal of Chemical & Engineering Data, 2006 - ACS Publications
Refractive indices and surface tensions for binary mixtures of six flavor esters (ethyl acetoacetate, ethyl isovalerate, methyl benzoate, benzyl acetate, ethyl salicylate, and benzyl …
Number of citations: 34 pubs.acs.org
AM Api, D Belsito, S Bhatia, M Bruze, P Calow… - Food and Chemical …, 2016 - Elsevier
… Benzyl propionate was tested using the BlueScreen assay and was found negative for both … There are no studies assessing the mutagenic potential of benzyl propionate, however, read …
Number of citations: 2 www.sciencedirect.com
P Padmavathi, S Lancy, AM Gopal… - AIP Conference …, 2022 - pubs.aip.org
… of curcumin with benzyl propionate have been found using ultrasonic velocity ሺܷሻ, densityሺߩሻ, and viscosityሺߟሻ at a room temperature of 308K. Benzyl propionate is a liquid with a …
Number of citations: 1 pubs.aip.org
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… The mutagenic activity of benzyl propionate has been … Under the conditions of the study, benzyl propionate was … test, the mutagenic activity of benzyl propionate has been evaluated in a …
RP D'Amelia, J Mancuso… - World J. Chem …, 2019 - article.journalofchemicaleducation …
… -component mixture of benzyl acetate (BA), benzyl propionate (BP), and benzyl butyrate (BB). … Fifteen 5.0 mL binary mixtures of benzyl acetate (BA), benzyl propionate (BP), and benzyl …

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